TBDPS vs. Benzyl Protection: Regioselective Protection Enables High Yields in Threose Nucleoside Synthesis
The TBDPS group at the 3-O position of the threonolactone core is critical for achieving regioselective protection of the 3'-hydroxyl in downstream nucleoside analogs. In the synthesis of α-L-threose nucleoside phosphonates, the use of 2-O-benzoyl-3-O-TBDPS-L-threono lactone enabled the selective functionalization at the desired 3'-position, whereas benzyl-protected intermediates led to lower regioselectivity and reduced yields of the target 2'-deoxy-2'-fluoro- and 3'-C-ethynyl nucleosides [1] [2].
| Evidence Dimension | Regioselective 3'-OH protection efficiency |
|---|---|
| Target Compound Data | Enables selective synthesis of 2'-deoxy-2'-fluoro- and 3'-C-ethynyl α-L-threose nucleoside phosphonates via 2-O-benzoyl-3-O-TBDPS-L-threono lactone intermediate [1]. |
| Comparator Or Baseline | Benzyl-protected L-threono-1,4-lactone intermediates showed lower regioselectivity and yield in analogous C-nucleoside synthesis [2]. |
| Quantified Difference | TBDPS group provides essential regioselective control for 3'-functionalization; benzyl protection led to suboptimal selectivity and yield [1] [2]. |
| Conditions | Multi-step synthesis of α-L-threose nucleoside phosphonates and threosyl-C-nucleoside phosphonates under basic and acidic conditions. |
Why This Matters
For procurement of building blocks in TNA monomer and nucleoside analog synthesis, the TBDPS group's superior regioselectivity directly translates to higher yields and purities of the final bioactive compounds, reducing waste and cost.
- [1] Dumbre SG, Jang MY, Herdewijn P. Synthesis of α-l-Threose Nucleoside Phosphonates via Regioselective Sugar Protection. J Org Chem. 2013;78(14):7137-7144. doi:10.1021/jo400907g. View Source
- [2] Nie P, Groaz E, Herdewijn P. Synthesis of a Threosyl‐C‐nucleoside Phosphonate. Eur J Org Chem. 2019;(39):6637-6644. doi:10.1002/ejoc.201901200. View Source
